3-(3,5-Dichlorophenyl)-5-methylidene-1,3-oxazolidine-2,4-dione
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-(3,5-Dichlorophenyl)-5-methylidene-1,3-oxazolidine-2,4-dione is a heterocyclic compound that belongs to the oxazolidine family This compound is characterized by the presence of a 1,3-oxazolidine ring, which is a five-membered ring containing both oxygen and nitrogen atoms
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(3,5-Dichlorophenyl)-5-methylidene-1,3-oxazolidine-2,4-dione typically involves the reaction of 3,5-dichlorophenyl isocyanate with glycolic acid ester. The reaction proceeds through the formation of N-(3,5-dichlorophenyl) carbamoyloxy acetic acid esters, which are then cyclized in the presence of bases to yield the target oxazolidine-2,4-dione .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, the use of advanced purification techniques such as crystallization and chromatography ensures the removal of impurities and by-products.
Chemical Reactions Analysis
Types of Reactions
3-(3,5-Dichlorophenyl)-5-methylidene-1,3-oxazolidine-2,4-dione can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxazolidine derivatives.
Reduction: Reduction reactions can lead to the formation of reduced oxazolidine derivatives.
Substitution: The dichlorophenyl group can undergo substitution reactions with nucleophiles, leading to the formation of substituted derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as hydrogen peroxide or potassium permanganate can be used under mild conditions.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are typically employed.
Substitution: Nucleophiles such as amines or thiols can be used in the presence of a suitable base to facilitate substitution reactions.
Major Products Formed
The major products formed from these reactions include various substituted and functionalized oxazolidine derivatives, which can have different chemical and biological properties.
Scientific Research Applications
3-(3,5-Dichlorophenyl)-5-methylidene-1,3-oxazolidine-2,4-dione has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Medicine: It is investigated for its potential therapeutic applications, particularly in the development of new drugs.
Industry: The compound is used in the production of various industrial chemicals and materials.
Mechanism of Action
The mechanism of action of 3-(3,5-Dichlorophenyl)-5-methylidene-1,3-oxazolidine-2,4-dione involves its interaction with specific molecular targets and pathways. The compound can inhibit certain enzymes or receptors, leading to its biological effects. For example, it may act as an inhibitor of specific kinases or proteases, thereby modulating cellular signaling pathways and exerting its therapeutic effects .
Comparison with Similar Compounds
Similar Compounds
3,5-Dichlorophenyl isocyanate: Used as an intermediate in the synthesis of various organic compounds.
3,5-Dichlorophenylhydrazine hydrochloride: Utilized in the synthesis of anti-leukemic agents.
N-(3,5-Dichlorophenyl)-4,5-dihydronaphtho[1,2-d]thiazol-2-amine: A disruptor of mycobacterial energetics.
Uniqueness
3-(3,5-Dichlorophenyl)-5-methylidene-1,3-oxazolidine-2,4-dione is unique due to its specific structural features, such as the presence of the oxazolidine ring and the dichlorophenyl group
Properties
CAS No. |
50471-47-1 |
---|---|
Molecular Formula |
C10H5Cl2NO3 |
Molecular Weight |
258.05 g/mol |
IUPAC Name |
3-(3,5-dichlorophenyl)-5-methylidene-1,3-oxazolidine-2,4-dione |
InChI |
InChI=1S/C10H5Cl2NO3/c1-5-9(14)13(10(15)16-5)8-3-6(11)2-7(12)4-8/h2-4H,1H2 |
InChI Key |
VVFKGUJMQLOLFY-UHFFFAOYSA-N |
Canonical SMILES |
C=C1C(=O)N(C(=O)O1)C2=CC(=CC(=C2)Cl)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.